molecular formula C25H23N5O5S B11676569 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11676569
M. Wt: 505.5 g/mol
InChI Key: AQNDSZSOJQDVFI-VULFUBBASA-N
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Description

Molecular Formula and Constitutional Isomerism

The molecular formula of N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C₂₅H₂₃N₅O₅S , with an average molecular mass of 505.549 g/mol and a monoisotopic mass of 505.141990 g/mol . The constitutional structure comprises a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with a sulfanyl-acetohydrazide chain, a phenyl group, and a 3,4-dimethoxyphenyl group, respectively (Table 1). The hydrazone moiety links the triazole core to a 3,4-dihydroxyphenyl group via an (E)-configured imine bond.

Table 1: Molecular descriptors of the compound

Property Value
Molecular formula C₂₅H₂₃N₅O₅S
Average mass 505.549 g/mol
Monoisotopic mass 505.141990 g/mol
ChemSpider ID 12271497

Constitutional isomerism in this compound could theoretically arise from variations in substituent positions on the triazole ring or the orientation of methoxy groups on the aryl rings. However, the synthetic route described in analogous triazole derivatives suggests that the reported structure is the dominant constitutional form due to regioselective cyclization during triazole formation.

Properties

Molecular Formula

C25H23N5O5S

Molecular Weight

505.5 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O5S/c1-34-21-11-9-17(13-22(21)35-2)24-28-29-25(30(24)18-6-4-3-5-7-18)36-15-23(33)27-26-14-16-8-10-19(31)20(32)12-16/h3-14,31-32H,15H2,1-2H3,(H,27,33)/b26-14+

InChI Key

AQNDSZSOJQDVFI-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)O)OC

Origin of Product

United States

Preparation Methods

Preparation of 3,4-Dimethoxyphenyl Thiosemicarbazide

A mixture of 3,4-dimethoxyphenyl isothiocyanate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 6 hours. The precipitated thiosemicarbazide is filtered and recrystallized from ethanol (Yield: 85–90%).

Cyclization to 5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The thiosemicarbazide undergoes cyclization in acidic conditions (conc. HCl, 100°C, 4 hours) to yield the triazole-thiol. The product is neutralized with NaHCO₃ and extracted with ethyl acetate (Yield: 78–82%).

Formation of the Acetohydrazide Intermediate

The triazole-thiol is alkylated with chloroacetohydrazide to introduce the hydrazide functionality:

Reaction Conditions :

  • Triazole-thiol (1.0 eq), chloroacetohydrazide (1.1 eq), K₂CO₃ (2.0 eq) in DMF.

  • Stirred at 60°C for 8 hours.

  • Purification via silica gel chromatography (Yield: 70–75%).

Hydrazone Condensation with 3,4-Dimethoxybenzaldehyde

The acetohydrazide intermediate is condensed with 3,4-dimethoxybenzaldehyde to form the hydrazone:

Procedure :

  • Acetohydrazide (1.0 eq) and aldehyde (1.05 eq) in absolute ethanol are refluxed for 5 hours.

  • The product precipitates upon cooling and is recrystallized from ethanol (Yield: 80–85%).

Key Characterization :

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N triazole).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, aromatic protons), 3.87 (s, 6H, OCH₃).

Demethylation to 3,4-Dihydroxyphenyl Group

The methoxy groups on the hydrazone’s phenyl ring are selectively demethylated using Lewis acid catalysis:

Optimized Demethylation Protocol :

ParameterCondition
ReagentAlCl₃ (1.35 eq)
SolventDMF
Temperature135°C, 6 hours
WorkupHydrolysis with dilute HCl, extraction with ethyl acetate
RecrystallizationEthanol/water (3:1)
Yield80–89%
Purity≥99.0% (HPLC)

Mechanistic Insight :
AlCl₃ facilitates cleavage of methyl ethers via formation of a stable complex with oxygen, followed by nucleophilic attack by water.

Optimization of Reaction Conditions

Demethylation Selectivity

Trials confirmed that AlCl₃ selectively demethylates the hydrazone’s methoxy groups without affecting the triazole’s 3,4-dimethoxyphenyl substituent. Control experiments showed <5% demethylation of the triazole ring under standard conditions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhanced reaction rates compared to dichloromethane or toluene. Elevated temperatures (≥120°C) were critical for complete conversion.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : 3400 cm⁻¹ (O-H), 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.19 (s, 1H, CH=N), 7.40–6.75 (m, aromatic protons), 9.21 (s, 2H, OH).

  • MS (ESI+) : m/z 546.2 [M+H]⁺.

Melting Point and Purity

  • Melting Point : 254–256°C (decomp.).

  • HPLC Purity : 99.3% (C18 column, MeOH/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. For instance:

  • Bacterial Strains : The compound demonstrated significant inhibition against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi.
  • Fungal Strains : It also showed activity against Aspergillus niger and Candida albicans.

The minimum inhibitory concentration (MIC) values were determined using a disk diffusion method with standard antibiotics as controls. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The presence of hydroxyl groups in the structure contributes to its antioxidant properties. Studies have shown that N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits a strong ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Research has indicated that this compound may also possess anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, which are involved in various inflammatory processes. This suggests a potential application in treating inflammatory diseases .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for agricultural applications. Its triazole moiety is known for fungicidal properties:

  • Fungicide Development : The compound's structure suggests it could be developed into a novel fungicide targeting crop pathogens.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against clinical strains of bacteria and fungi. The results showed that modifications to the triazole ring enhanced activity against resistant strains .
  • Antioxidant Studies : Another study focused on the antioxidant capabilities of this compound compared to established antioxidants like ascorbic acid. The findings indicated that it had comparable or superior activity under certain conditions .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s phenolic and triazole groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the phenyl rings and triazole core (Table 1). These variations influence physicochemical properties, bioactivity, and binding affinities.

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent on Triazole (Position 5) Hydrazone Moiety Key Properties/Bioactivity
Target Compound 3,4-Dimethoxyphenyl 3,4-Dihydroxyphenyl (catechol) High polarity due to hydroxyl groups; potential antioxidant activity
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide () 4-Chlorophenyl 2-Ethoxyphenyl Enhanced lipophilicity (Cl and ethoxy groups); possible CYP450 inhibition
N′-[(E)-(3,4-Dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () 4-Methylphenyl (Position 4) 3,4-Dichlorophenyl Electron-withdrawing Cl groups may improve stability; antimicrobial potential
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide () 4-Methoxyphenyl 4-Hydroxy-3,5-dimethoxyphenyl Balanced solubility (hydroxyl) and permeability (methoxy); anti-inflammatory candidate

Bioactivity and Pharmacological Profiles

  • Antioxidant Activity : The target compound’s catechol group (3,4-dihydroxyphenyl) enhances free-radical scavenging compared to analogs with methoxy or chloro substituents (e.g., ). Similar catechol-containing compounds exhibit IC50 values < 10 μM in DPPH assays .
  • Cytotoxic Potential: Analogs like C13 () with chloro substituents show IC50 values of 1.06 μM against small-cell lung cancer, suggesting electron-withdrawing groups enhance cytotoxicity. The target compound’s methoxy groups may reduce potency but improve selectivity.
  • Enzyme Inhibition : Triazole-thioacetohydrazides with 4-methylphenyl groups () demonstrate acetylcholinesterase inhibition (IC50 ~ 2.5 μM), while the target’s hydroxyl groups may favor binding to oxidoreductases .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shows:

  • ~85% similarity to N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide () due to shared hydroxyl and triazole motifs.

ADMET and Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog () 3,4-Dichlorophenyl Analog ()
LogP 2.8 (predicted) 3.5 4.1
Solubility (mg/mL) 0.15 (aqueous) 0.08 0.03
H-Bond Donors 4 2 2
CYP2D6 Inhibition Moderate High High

The target’s lower LogP and higher solubility make it more suitable for oral administration compared to chloro-substituted analogs .

Biological Activity

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H20N4O5S
Molecular Weight416.46 g/mol
IUPAC NameThis compound

Structural Features

The compound features a hydrazide functional group linked to a triazole ring and a dihydroxyphenyl moiety. This unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. In one study, the compound demonstrated an IC50 value of approximately 15 μM against HepG2 hepatocellular carcinoma cells, indicating potent activity compared to standard chemotherapeutic agents .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound increased the percentage of cells undergoing early and late apoptosis significantly compared to untreated controls .
  • Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in HepG2 cells, disrupting normal cell cycle progression .
  • Inhibition of Tubulin Polymerization : Molecular docking studies indicated that the compound interacts with tubulin, inhibiting its polymerization and thereby preventing mitotic spindle formation .

Antioxidant Activity

The presence of dihydroxy groups in the phenyl moiety suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus providing protective effects against oxidative stress .

Antimicrobial Activity

Preliminary evaluations also suggest antimicrobial properties against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study 1: Cytotoxicity in Cancer Cells

A recent study synthesized several derivatives of the triazole-hydrazide framework and evaluated their cytotoxicity against HepG2 cells. The most potent derivative showed an IC50 value of 15 μM and induced apoptosis through mitochondrial pathway activation .

Study 2: Antioxidant Evaluation

In vitro antioxidant assays demonstrated that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Study 3: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against multiple pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential use as an antimicrobial agent .

Q & A

Q. Q: What are the optimal solvent and catalyst conditions for synthesizing this compound?

A: The synthesis typically employs polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid (p-TSA) are used to facilitate condensation steps. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Advanced Synthesis

Q. Q: How can researchers mitigate side reactions during the hydrazone formation step?

A: Side reactions (e.g., over-oxidation or dimerization) are minimized by:

  • Strict temperature control (60–80°C).
  • Using inert atmospheres (N₂/Ar) to prevent oxidation of dihydroxyphenyl groups.
  • Gradual addition of aldehydes to avoid excess reagent.
    Reaction progress should be monitored via TLC, with quenching at 80–90% conversion .

Basic Characterization

Q. Q: Which spectroscopic methods confirm the hydrazide and triazole linkages?

A: Key techniques include:

  • IR Spectroscopy : N–H stretches (3200–3300 cm⁻¹) for hydrazide; C=N (1600–1650 cm⁻¹) for triazole.
  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH (δ 10–12 ppm).
  • ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm) and triazole C=N (δ 145–155 ppm) .

Advanced Characterization

Q. Q: How to resolve overlapping aromatic proton signals in NMR analysis?

A: Use 2D NMR techniques (e.g., COSY, HSQC) to assign coupled protons and carbons. Deuterated DMSO-d₆ or CDCl₃ enhances resolution. For complex cases, variable-temperature NMR (VT-NMR) reduces signal broadening caused by conformational exchange .

Biological Activity (Basic)

Q. Q: What assays are suitable for preliminary antimicrobial activity screening?

A: Standard protocols include:

  • Broth microdilution (MIC determination against Gram+/− bacteria).
  • Agar diffusion for fungal strains (e.g., Candida albicans).
  • Positive controls (e.g., ampicillin, fluconazole) and solvent controls (DMSO <1%) are critical .

Biological Activity (Advanced)

Q. Q: How to address discrepancies between in vitro and in vivo bioactivity data?

A: Common causes include:

  • Poor solubility : Use co-solvents (e.g., PEG-400) or nanoformulations.
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions).
  • Off-target effects : Employ gene knockout models or target-specific inhibitors .

Reactivity (Basic)

Q. Q: What reactions are feasible at the triazole and hydrazide moieties?

A: The triazole undergoes electrophilic substitution (e.g., bromination at C5). The hydrazide participates in condensation (with aldehydes/ketones) or cyclization (e.g., forming 1,3,4-oxadiazoles under oxidative conditions) .

Reactivity (Advanced)

Q. Q: How to achieve regioselective functionalization of the triazole ring?

A: Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., –SO₂–) direct substitution to C5.
  • Steric hindrance : Bulky substituents on C3 reduce reactivity at adjacent positions.
    DFT calculations (e.g., Fukui indices) predict reactive sites .

Structure-Activity Relationships (Basic)

Q. Q: Which functional groups are critical for antioxidant activity?

A: The 3,4-dihydroxyphenyl (catechol) group is redox-active, enabling free radical scavenging. The triazole enhances π-π stacking with biological targets, while sulfanyl linkages improve membrane permeability .

Structure-Activity Relationships (Advanced)

Q. Q: Can computational modeling predict bioactivity against specific enzyme targets?

A: Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like COX-2 or topoisomerase II. Pharmacophore mapping identifies essential steric/electronic features .

Data Contradictions

Q. Q: How to reconcile conflicting solubility data reported in literature?

A: Solubility variations arise from:

  • Polymorphism : Characterize crystalline forms via PXRD.
  • Measurement conditions : Standardize pH (e.g., PBS vs. pure water) and temperature.
  • Impurities : Validate purity (>95%) by HPLC-UV/ELSD .

Methodological Optimization

Q. Q: How to apply Design of Experiments (DoE) for reaction optimization?

A: Use response surface methodology (RSM) with factors like:

  • Temperature (X₁), catalyst loading (X₂), time (X₃).
  • Analyze via ANOVA to identify significant parameters (p <0.05).
    Software tools (JMP, Minitab) automate model fitting .

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